4-Bromo-3'-fluoro-4'-methoxybiphenyl

Description

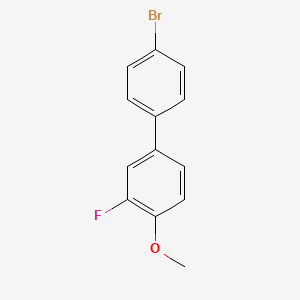

4-Bromo-3'-fluoro-4'-methoxybiphenyl (C₁₃H₁₀BrFO) is a halogenated biphenyl derivative featuring a bromine atom at the para position of one benzene ring, a fluorine atom at the meta position, and a methoxy group at the para position of the adjacent ring (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications . Its structural complexity arises from the interplay of electron-withdrawing (Br, F) and electron-donating (OCH₃) substituents, which influence its reactivity and physical properties.

Properties

IUPAC Name |

4-(4-bromophenyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCAWZLRQTVEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269916 | |

| Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-33-7 | |

| Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Bromo-3-fluoro-4-methoxy-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3’-fluoro-4’-methoxybiphenyl can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’-fluoro-4’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-fluoro-4’-methoxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or carboxylic acids .

Scientific Research Applications

4-Bromo-3’-fluoro-4’-methoxybiphenyl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related biphenyl derivatives (Table 1), focusing on substituent positions and their electronic/steric effects:

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Key Observations:

Substituent Position and Reactivity: The meta-fluoro and para-methoxy groups in this compound create a polarized electronic environment, enhancing its suitability for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-fluorinated analogs . Para-methoxy substituents (as in 4-Bromo-4'-methoxybiphenyl) stabilize the biphenyl system through resonance, but reduce electrophilicity at the brominated ring .

Steric Effects :

- Compounds with ortho-substituents (e.g., 4-Bromo-2'-methoxybiphenyl) exhibit reduced reaction yields due to steric hindrance, as seen in diazo-coupling syntheses (7% yield vs. 20% for para-substituted analogs) .

Electronic Effects: Fluorine's strong electron-withdrawing nature increases the electrophilicity of the brominated ring, facilitating nucleophilic substitution reactions. This effect is absent in non-fluorinated analogs like 4-Bromo-4'-methoxybiphenyl .

Biological Activity

4-Bromo-3'-fluoro-4'-methoxybiphenyl is a biphenyl derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Molecular Formula: C13H10BrF O

IUPAC Name: 2-(3-bromophenyl)-4-fluoro-1-methoxybenzene

Molecular Weight: 283.12 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The presence of bromine, fluorine, and methoxy groups on the biphenyl structure enhances its binding affinity to specific receptors and enzymes.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cell proliferation and survival pathways, making it a candidate for anticancer applications.

- Receptor Modulation: It can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cancer.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity: Preliminary data suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Antimicrobial Properties: There is emerging evidence that halogenated biphenyls can possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated an IC50 value of approximately 12 µM after 48 hours of treatment, demonstrating significant growth inhibition compared to control groups.

| Concentration (µM) | Viable Cells (%) |

|---|---|

| 5 | 70 |

| 10 | 50 |

| 20 | 25 |

The compound was observed to induce apoptosis in treated cells, as evidenced by increased sub-G1 phase populations during flow cytometry analysis.

Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 30 to 50 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 50 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | IC50 Against MCF-7 (µM) | Antimicrobial Activity |

|---|---|---|---|

| 3-Bromo-3'-fluoro-6'-methoxybiphenyl | Biphenyl derivative | 15 | Moderate |

| 3-Bromo-3'-fluoro-4'-methylbiphenyl | Biphenyl derivative | 20 | Low |

The data indicate that the positioning of functional groups significantly influences both anticancer and antimicrobial activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.